molecular formula C9H9ClO2S B1316805 (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride CAS No. 98821-28-4

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

Cat. No. B1316805
CAS RN: 98821-28-4
M. Wt: 216.68 g/mol
InChI Key: MRZCTZARTQWKLE-VOTSOKGWSA-N
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Description

“(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” weren’t detailed in the search results. The molecular weight is 216.68 g/mol , but other properties like melting point, boiling point, solubility, and stability weren’t provided.

Scientific Research Applications

DFT Studies and Electrophilic Addition Reactions

  • The electrophilic addition reactions of sulfonyl chlorides, like methylsulfenyl chloride, to functionalized ethenes, including (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, have been explored using Density Functional Theory (DFT). These studies help in understanding the regioselectivity and stereochemistry of these reactions, which are essential for synthesizing various organic compounds (Vektarienė, Vektaris, & Rankin, 2007).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

  • (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can be involved in the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in creating complex organic structures, including dendritic molecules. These molecules find applications in various fields, including material science, catalysis, and pharmaceuticals (Percec et al., 2001).

Synthesis of Novel Organic Compounds

  • Novel organic compounds with specific functional groups can be synthesized using (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride as a starting material or intermediate. These compounds can have potential applications in medicinal chemistry and material science (Chhakra et al., 2019).

Photoredox-catalyzed Cascade Annulation

  • (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can participate in photoredox-catalyzed cascade annulation reactions. These reactions are crucial for synthesizing heterocyclic compounds like benzothiophenes and benzoselenophenes, which have applications in creating pharmaceuticals and agrochemicals (Yan et al., 2018).

Synthesis of Xanthene Derivatives

  • It can be used in the synthesis of xanthene derivatives under solvent-free conditions, facilitated by ionic liquids. These derivatives are significant in pharmaceuticals due to their biological activities (Piralghar et al., 2020).

Protective Groups in Organic Synthesis

  • (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride derivatives serve as protective groups for NH groups in the synthesis of various organic compounds, providing stability during the reaction processes and ensuring the selectivity of reactions (Petit et al., 2014).

Future Directions

The future directions for research or applications involving “(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” weren’t provided in the search results. It’s currently used in proteomics research , suggesting it may have future applications in this field.

properties

IUPAC Name

(E)-2-(4-methylphenyl)ethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZCTZARTQWKLE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

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